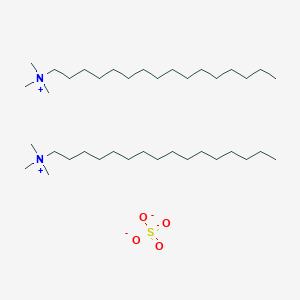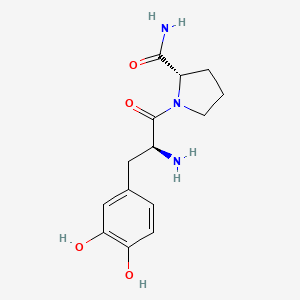
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The compound’s structure consists of a benzotriazole ring substituted with dimethyl groups at positions 5 and 6, and an ethanone group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone typically involves the reaction of 5,6-dimethyl-1H-benzotriazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under suitable conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid by-products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions, where the dimethyl groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong acid or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethyl-1H-benzotriazole: A closely related compound with similar structural features but lacking the ethanone group.
1H-Benzotriazole: The parent compound of the benzotriazole family, without the dimethyl or ethanone substitutions.
2-Methyl-1H-benzotriazole: Another derivative with a single methyl group substitution.
Uniqueness
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone is unique due to the presence of both dimethyl groups and the ethanone moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
70740-21-5 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-(5,6-dimethylbenzotriazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-4-9-10(5-7(6)2)13(8(3)14)12-11-9/h4-5H,1-3H3 |
Clé InChI |
CNGRVEKLDVZULJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N(N=N2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















